3-(3-Hydroxy-4-methoxyphenyl)-1-(2, 4, 6-trihydroxyphenyl)propan-1-one belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. 3-(3-Hydroxy-4-methoxyphenyl)-1-(2, 4, 6-trihydroxyphenyl)propan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Hesperetin dihydrochalcone
CAS No.: 35400-60-3
Cat. No.: VC21346196
Molecular Formula: C16H16O6
Molecular Weight: 304.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35400-60-3 |
---|---|
Molecular Formula | C16H16O6 |
Molecular Weight | 304.29 g/mol |
IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 |
Standard InChI Key | RWKSTZADJBEXSQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O |
Chemical Identity and Structure
Nomenclature and Basic Information
Hesperetin dihydrochalcone is chemically defined as 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one . The compound has been assigned the CAS registry number 35400-60-3 and is recognized in various chemical databases and regulatory systems with multiple identifiers . As a member of the dihydrochalcone subclass of flavonoids, it features a propanone backbone connecting a phenolic A-ring with a catechol-derived B-ring containing a methoxy group at the para position.
Molecular and Structural Properties
Hesperetin dihydrochalcone has the molecular formula C16H16O6 with a molecular weight of 304.29 g/mol . Its structure features a 2,4,6-trihydroxyphenyl group (A-ring) and a 3-hydroxy-4-methoxyphenyl moiety (B-ring) connected by a three-carbon propanone chain. This structural arrangement results in distinct physicochemical properties that influence its biological activity and applications.
Physical and Chemical Properties
The compound presents as a slightly grey solid with a bland aroma . Its physical and chemical characteristics are summarized in Table 1, which includes both experimentally determined and computationally predicted values.
Table 1. Physical and Chemical Properties of Hesperetin Dihydrochalcone
Property | Value | Nature of Data |
---|---|---|
Physical appearance | Slightly grey solid | Experimental |
Aroma | Bland | Experimental |
Solubility | Practically insoluble to insoluble | Experimental |
Molecular weight | 304.29 g/mol | Calculated |
Boiling point | 553.1±38.0 °C | Predicted |
Density | 1.409±0.06 g/cm³ | Predicted |
pKa | 7.16±0.40 | Predicted |
LogP | 3.210 | Estimated |
Chemical Identifiers and Registry Information
For comprehensive identification across various chemical and regulatory databases, hesperetin dihydrochalcone has been assigned multiple identifiers, as detailed in Table 2.
Table 2. Chemical Identifiers for Hesperetin Dihydrochalcone
Identifier Type | Assignment | Reference |
---|---|---|
CAS Number | 35400-60-3 | |
FEMA Number | 4872 | |
JECFA Number | 2262 | |
FDA UNII | 6FQ3Q8SSB7 | |
ChEMBL ID | CHEMBL133081 | |
DSSTox Substance ID | DTXSID90188886 | |
Wikidata | Q83060747 |
Synthesis and Production Methods
Biocatalytic Synthesis Approaches
Recent advances in enzymatic synthesis have created more efficient and selective routes for producing hesperetin dihydrochalcone. Researchers have successfully employed directed evolution of O-methyltransferases to achieve high regioselectivity in the methylation of dihydrochalcones. Specifically, the O-methyltransferase ZgOMT from Zooshikella ganghwensis has been engineered to yield variants with dramatically increased regioselectivity for the para-methylation of dihydrochalcones and related catecholic compounds, with regioisomeric ratios reaching up to 99:1 .
This biocatalytic approach represents a significant advancement over traditional chemical methods, as it allows for:
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Precise regioselective methylation without requiring protection/deprotection strategies
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Environmentally sustainable synthesis under mild reaction conditions
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Avoidance of toxic methylating reagents such as iodomethane and dimethyl sulfate
Traditional Production Methods
Conventional approaches to obtaining dihydrochalcones, including hesperetin dihydrochalcone, typically involve the catalytic hydrogenation of corresponding chalcones. Historical research on the relationship between structure and flavor of chalcones demonstrated that citrus flavonoids become sweet after catalytic hydrogenation, which prompted the development of industrial methods for synthesizing dihydrochalcones and their structural analogs .
Metabolism and Pharmacokinetics
Metabolic Pathway
The metabolic fate of hesperetin dihydrochalcone has been studied primarily through investigations of its glycosidic derivatives. Research on neohesperidin dihydrochalcone metabolism provides crucial insights, as hesperetin dihydrochalcone is an intermediate metabolite in this process.
The degradation pathway begins with the deglucosylation of neohesperidin dihydrochalcone by human intestinal microbiota, initially forming hesperetin dihydrochalcone 4′-β-D-glucoside and subsequently the aglycone hesperetin dihydrochalcone . Following this step, hesperetin dihydrochalcone undergoes hydrolysis to generate 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol as metabolic products .
Pharmacological Properties
Biological Activities Spectrum
Dihydrochalcones, including hesperetin dihydrochalcone, exhibit a diverse range of biological activities that have been documented through in vitro and in vivo studies. The pharmacological profile of this compound class encompasses multiple therapeutic domains, positioning them as molecules of significant interest for various health applications .
Table 3. Documented Biological Activities of Dihydrochalcones
Biological Activity | Evidence Base | Potential Applications |
---|---|---|
Anticancer | In vitro and in vivo | Oncology therapeutics |
Antioxidant | Chemical and cellular assays | Prevention of oxidative stress-related conditions |
Antibacterial | Antimicrobial testing | Infection control |
Antidiabetic | Blood glucose regulation studies | Diabetes management |
Anti-inflammatory | Inflammatory marker reduction | Inflammatory disease treatment |
Antithrombotic | Platelet aggregation inhibition | Cardiovascular health |
Antiviral (including anti-HSV) | Viral replication inhibition | Infectious disease control |
Neuroprotective | Neuronal cell protection | Neurodegenerative disease prevention |
Immunomodulatory | Immune system regulation | Immune-related conditions |
Estrogenic | Hormonal activity modulation | Hormone-dependent conditions |
Structure-Activity Relationships
The pharmacological profile of hesperetin dihydrochalcone is influenced by its structural features, particularly the hydroxylation and methoxylation patterns on the aromatic rings. The presence of a methoxy group at the para position of the B-ring contributes to its specific biological activities and distinguishes it from other dihydrochalcones. These structural characteristics are crucial for understanding the molecule's interaction with biological targets and its potential therapeutic applications .
Applications and Future Perspectives
Current Applications
The primary application of hesperetin dihydrochalcone is as a flavoring agent in food products, where its properties contribute to taste profiles. As the aglycone of neohesperidin dihydrochalcone (a known sweetener), hesperetin dihydrochalcone likely shares some of the sensory characteristics that make this class of compounds valuable in food formulations.
Emerging Research Directions
Several directions for future research on hesperetin dihydrochalcone emerge from current understanding:
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Further elucidation of specific biological mechanisms underlying its reported pharmacological activities
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Development of more efficient and sustainable biocatalytic production methods
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Investigation of potential synergistic effects with other bioactive compounds
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Exploration of novel formulations to improve solubility and bioavailability
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Assessment of long-term exposure effects and potential benefits in chronic disease prevention
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